molecular formula C8H11NO3 B175452 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 18886-85-6

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B175452
CAS No.: 18886-85-6
M. Wt: 169.18 g/mol
InChI Key: DBWVTDFTWIVIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the cycloisomerization of acetylenic compounds under AuCl3 catalysis, followed by a [1,5]-hydride migration and Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione include other isoindole derivatives such as 2H-isoindoles and 1H-isoindole derivatives .

Uniqueness

What sets this compound apart from other similar compounds is its unique structure and the presence of the hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVTDFTWIVIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279743, DTXSID60901180
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18886-85-6, 5426-10-8
Record name 18886-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.